([1-(2,2-Difluoroethyl)-1H-pyrazol-5-YL]methyl)(methyl)amine
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Overview
Description
{[1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]methyl}(methyl)amine is a synthetic organic compound that features a pyrazole ring substituted with a difluoroethyl group and a methylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]methyl}(methyl)amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-diketone.
Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via a difluoromethylation reaction.
Attachment of the Methylamine Moiety: The final step involves the alkylation of the pyrazole ring with a methylamine derivative, typically using a suitable base and solvent.
Industrial Production Methods
Industrial production of {[1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]methyl}(methyl)amine may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the difluoroethyl group, potentially converting it to a monofluoroethyl or ethyl group.
Common Reagents and Conditions
Oxidation: Water radical cations or other mild oxidizing agents can be used under ambient conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as thiols, amines, or alcohols can be used in the presence of a base.
Major Products
Oxidation: Quaternary ammonium compounds.
Reduction: Monofluoroethyl or ethyl derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
{[1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]methyl}(methyl)amine has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing enzyme inhibitors or receptor modulators.
Materials Science: Its difluoroethyl group imparts unique electronic properties, making it useful in the development of advanced materials such as organic semiconductors.
Biological Studies: The compound can be used as a probe to study biological processes involving pyrazole-containing molecules.
Mechanism of Action
The mechanism of action of {[1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]methyl}(methyl)amine involves its interaction with specific molecular targets. The difluoroethyl group can enhance binding affinity to certain enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amide: This compound shares the difluoroethyl group and pyrazole ring but differs in the functional groups attached.
Pyrazolo[1,5-a]pyrimidines: These compounds have a similar pyrazole core but are fused with a pyrimidine ring, offering different electronic and steric properties.
Uniqueness
{[1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]methyl}(methyl)amine is unique due to its combination of a difluoroethyl group and a methylamine moiety attached to a pyrazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H11F2N3 |
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Molecular Weight |
175.18 g/mol |
IUPAC Name |
1-[2-(2,2-difluoroethyl)pyrazol-3-yl]-N-methylmethanamine |
InChI |
InChI=1S/C7H11F2N3/c1-10-4-6-2-3-11-12(6)5-7(8)9/h2-3,7,10H,4-5H2,1H3 |
InChI Key |
UUIDBANQLJVLQA-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC=NN1CC(F)F |
Origin of Product |
United States |
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